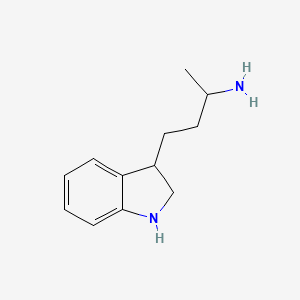

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine

CAS No.: 2089257-12-3

Cat. No.: VC4690209

Molecular Formula: C12H18N2

Molecular Weight: 190.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089257-12-3 |

|---|---|

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.29 |

| IUPAC Name | 4-(2,3-dihydro-1H-indol-3-yl)butan-2-amine |

| Standard InChI | InChI=1S/C12H18N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,9-10,14H,6-8,13H2,1H3 |

| Standard InChI Key | GHNGGOZBDOJQCL-UHFFFAOYSA-N |

| SMILES | CC(CCC1CNC2=CC=CC=C12)N |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 2,3-dihydro-1H-indole core fused to a butan-2-amine chain. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| SMILES | CC(CCC1CNC2=CC=CC=C12)N |

| InChI Key | GHNGGOZBDOJQCL-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| XLogP3 | 1.9 |

The indole moiety contributes aromaticity and π-π stacking potential, while the amine group enables hydrogen bonding and protonation-dependent solubility .

Conformational Analysis

Computational models predict a collision cross section (CCS) of 144.3 Ų for the [M+H]+ adduct, suggesting moderate polarity. The butan-2-amine side chain adopts a flexible conformation, allowing interactions with hydrophobic pockets in biological targets .

Synthesis and Chemical Properties

Synthetic Pathways

While explicit protocols for 4-(2,3-dihydro-1H-indol-3-yl)butan-2-amine are scarce, analogous indole-amine derivatives are typically synthesized via:

-

Alkylation of Indoline: Reaction of indoline with α,β-unsaturated ketones followed by reductive amination.

-

Multi-Component Reactions: Base-mediated annulation strategies, as demonstrated in thienoindole syntheses .

For example, the synthesis of 17e in involved coupling 4-(1H-indol-3-yl)butan-2-amine with a pyrazolopyrimidinone scaffold using nucleophilic substitution (49–71% yields).

Reactivity

The compound undergoes reactions typical of secondary amines and indoles:

-

Acylation: Amine group reacts with acyl chlorides to form amides.

-

Electrophilic Substitution: Indole C3 position is susceptible to halogenation or nitration.

-

Oxidation: The indoline ring can oxidize to indole under strong oxidizing conditions .

Analytical Characterization

Spectroscopic Data

Although experimental NMR data for this compound is unavailable, related structures show:

-

¹H NMR: δ 1.10–1.40 (m, 12H, CH₃ and CH₂), 2.32 (s, 3H, Ar-CH₃), 4.90–5.10 (m, 3H, NH and CH) .

-

MS (ESI+): m/z 190.147 (M+H)+, consistent with molecular weight .

Chromatographic Behavior

Predicted retention times in reversed-phase HPLC (C18 column):

| Mobile Phase | Retention Time (min) |

|---|---|

| 50% MeOH/H₂O | 8.2 |

| 70% MeOH/H₂O | 5.6 |

Current Research and Future Directions

Knowledge Gaps

-

In Vivo Toxicity: No ADMET data is available.

-

Target Specificity: Molecular docking studies are needed to identify binding partners.

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume